molecular formula C15H15BrFN3O2 B1408993 tert-Butyl 4-(3-amino-6-bromopyrazin-2-yl)-2-fluorobenzoate CAS No. 1715031-89-2

tert-Butyl 4-(3-amino-6-bromopyrazin-2-yl)-2-fluorobenzoate

Cat. No.: B1408993
CAS No.: 1715031-89-2
M. Wt: 368.2 g/mol
InChI Key: HAQYGXWGJSMDRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(3-amino-6-bromopyrazin-2-yl)-2-fluorobenzoate is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmaceuticals This compound is characterized by its unique structure, which includes a tert-butyl ester group, an amino-bromopyrazine moiety, and a fluorobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-amino-6-bromopyrazin-2-yl)-2-fluorobenzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 3-amino-6-bromopyrazine intermediate. This intermediate is then subjected to a nucleophilic substitution reaction with 2-fluorobenzoic acid, followed by esterification with tert-butyl alcohol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3-amino-6-bromopyrazin-2-yl)-2-fluorobenzoate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromopyrazine moiety can be reduced to form corresponding amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium thiolate (NaSR) or primary amines (RNH2).

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

tert-Butyl 4-(3-amino-6-bromopyrazin-2-yl)-2-fluorobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-amino-6-bromopyrazin-2-yl)-2-fluorobenzoate involves its interaction with specific molecular targets. The compound’s amino and bromopyrazine groups are believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The fluorobenzoate moiety may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

tert-Butyl 4-(3-amino-6-bromopyrazin-2-yl)-2-fluorobenzoate can be compared with other similar compounds, such as:

    tert-Butyl 4-(3-amino-6-chloropyrazin-2-yl)-2-fluorobenzoate: Similar structure but with a chlorine atom instead of bromine.

    tert-Butyl 4-(3-amino-6-iodopyrazin-2-yl)-2-fluorobenzoate: Contains an iodine atom, which may alter its reactivity and biological activity.

    tert-Butyl 4-(3-amino-6-methylpyrazin-2-yl)-2-fluorobenzoate: Features a methyl group, potentially affecting its steric and electronic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 4-(3-amino-6-bromopyrazin-2-yl)-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrFN3O2/c1-15(2,3)22-14(21)9-5-4-8(6-10(9)17)12-13(18)19-7-11(16)20-12/h4-7H,1-3H3,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQYGXWGJSMDRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)C2=NC(=CN=C2N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of tert-butyl 4-(3-aminopyrazin-2-yl)-2-fluorobenzoate (37.7 g, 130 mmol) in acetonitrile (800 mL) at 0° C. was added N-bromosuccinimide (23.19 g, 130 mmol) in one portion. The reaction was stirred at 0° C. for 2 h, then quenched with saturated NaHCO3 solution (200 mL) and stirred at 0° C. for 30 min. The mixture was diluted with water (300 mL) and extracted with EtOAc (3×250 mL). The combined organics were washed with water (200 mL) and brine (2×200 mL), dried over magnesium sulfate, filtered and concentrated. The crude material was purified using flash chromatography on silica gel (0 to 40% EtOAc in heptane over 40 min), giving tert-butyl 4-(3-amino-6-bromopyrazin-2-yl)-2-fluorobenzoate (30.9 g, 64%) as a solid. LCMS (m/z): 368/370 (MH+), 1.03 min; 1H NMR (400 MHz, DMSO-d6) δ ppm 8.14 (s, 1H) 7.97-7.74 (m, 1H) 7.62-7.39 (m, 2H) 6.64 (s, 2H) 1.54 (s, 9H).
Quantity
37.7 g
Type
reactant
Reaction Step One
Quantity
23.19 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(3-amino-6-bromopyrazin-2-yl)-2-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(3-amino-6-bromopyrazin-2-yl)-2-fluorobenzoate
Reactant of Route 3
tert-Butyl 4-(3-amino-6-bromopyrazin-2-yl)-2-fluorobenzoate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-(3-amino-6-bromopyrazin-2-yl)-2-fluorobenzoate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-(3-amino-6-bromopyrazin-2-yl)-2-fluorobenzoate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-(3-amino-6-bromopyrazin-2-yl)-2-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.